6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride
Description
6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride (CAS: 180160-40-1) is a spirocyclic compound with the molecular formula C₁₂H₁₂ClNO₂ and a molecular weight of 237.68 g/mol . It features a fused isobenzofuran-piperidine ring system, where the chlorine substituent at position 6 enhances its electronic and steric properties. The compound is stored under controlled conditions (2–8°C, sealed, and dry) to maintain stability, though key physicochemical data (e.g., boiling point, solubility) remain unreported .
Properties
Molecular Formula |
C12H13Cl2NO2 |
|---|---|
Molecular Weight |
274.14 g/mol |
IUPAC Name |
5-chlorospiro[2-benzofuran-3,4'-piperidine]-1-one;hydrochloride |
InChI |
InChI=1S/C12H12ClNO2.ClH/c13-8-1-2-9-10(7-8)12(16-11(9)15)3-5-14-6-4-12;/h1-2,7,14H,3-6H2;1H |
InChI Key |
DDQXJTJKHYIDTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12C3=C(C=CC(=C3)Cl)C(=O)O2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride typically involves the reaction of isobenzofuran derivatives with piperidine under specific conditions. The process often requires the use of chlorinating agents to introduce the chlorine atom into the structure . The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The compound is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 6 participates in nucleophilic substitution reactions, forming derivatives with altered pharmacological or structural properties.
Key Observations :
-
Substitution proceeds via an SNAr mechanism due to electron withdrawal by the spirocyclic system .
-
Steric hindrance from the spiro architecture slows reaction kinetics compared to non-spiro analogs .
Alkylation and Acylation of the Piperidine Nitrogen
The secondary amine in the piperidine ring undergoes alkylation or acylation to generate quaternary ammonium salts or amides.
Mechanistic Insight :
-
Alkylation is facilitated by phase-transfer catalysts like TBAB to enhance solubility .
-
Acylation requires stoichiometric base (e.g., Et₃N) to neutralize HCl byproducts .
Reduction and Oxidation Reactions
The isobenzofuran moiety and piperidine ring undergo redox transformations.
Reduction
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| BH₃·DMS | THF, 0°C → RT, 4 hrs | Reduced spirocyclic dihydroisobenzofuran-piperidine derivative | |
| H₂/Pd-C | MeOH, RT, 3 atm, 6 hrs | Partially saturated spiro system |
Oxidation
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ | H₂O/acetone, 0°C, 2 hrs | 6-Chloro-spiro[isobenzofuran-1,4'-piperidine] N-oxide | |
| mCPBA | CH₂Cl₂, RT, 12 hrs | Epoxidized isobenzofuran intermediate (unstable) |
Key Challenges :
Stability and Reaction Byproducts
-
Acid Sensitivity : The hydrochloride salt decomposes under strong acidic conditions (pH < 2), regenerating the free base .
-
Thermal Stability : Stable up to 150°C; degradation occurs via retro-aza-Michael addition above this temperature .
Comparative Reactivity with Analogues
| Compound | Reactivity with NaN₃ | Alkylation Rate | Oxidation Stability |
|---|---|---|---|
| 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] HCl | Moderate | Fast | Low |
| 5-Chloro-spiro[1H-2-benzofuran-3,4'-piperidine] | High | Slow | Moderate |
| Non-chlorinated spiro analogue | Low | Moderate | High |
Structural Influence :
Scientific Research Applications
6-Chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
Spirocyclic compounds share a central spiro junction but differ in ring systems and substituents. Key examples include:
Key Observations :
- Ring Systems : The target compound’s isobenzofuran core contrasts with indene (more rigid, aromatic) in BD224094 and xanthene (oxygen-bridged) in Rose Bengal .
- Substituents : Chlorine is common (target compound, Rose Bengal), but Rose Bengal’s additional iodine atoms increase steric bulk and molecular weight significantly.
- Complexity : Ziprasidone derivatives (e.g., Related Compound C) incorporate heterocyclic pharmacophores (benzoisothiazole), enabling pharmaceutical activity .
Physicochemical Properties
Key Observations :
Biological Activity
6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride (CAS Number: 180160-40-1) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C12H12ClNO2
- Molecular Weight: 237.68 g/mol
- IUPAC Name: 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Synonyms: 5-chlorospiro[2-benzofuran-3,4'-piperidine]-1-one
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest that this compound has antimicrobial properties. It has shown effectiveness against certain bacterial strains, indicating potential applications in treating infections.
- Anti-inflammatory Effects: The compound has been investigated for its ability to modulate inflammatory responses. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, which are crucial in inflammatory diseases .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Pro-inflammatory Cytokines:
- Epigenetic Modulation:
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Q & A
Q. How can computational tools like DeepScaffold optimize the design of derivatives targeting specific biological receptors?
- Methodological Answer : Deep learning models (e.g., DeepScaffold) predict binding affinities by analyzing scaffold-activity relationships. For instance, substituting the chloro group with electron-withdrawing moieties (e.g., nitro) may enhance interactions with hydrophobic pockets in viral receptors. Molecular dynamics simulations validate docking poses and binding stability .
Q. What strategies optimize yield during scale-up from laboratory to pilot-scale synthesis?
- Methodological Answer : Reaction parameters (catalyst loading, temperature, hydrogen pressure) are optimized via Design of Experiments (DoE). Continuous flow hydrogenation improves reproducibility at scale. In-line FTIR monitors reaction progress, while kinetic studies identify rate-limiting steps (e.g., Pd/C catalyst deactivation) .
Q. How are contradictory spectral data (e.g., NMR vs. IR) resolved during structural elucidation?
- Methodological Answer : Discrepancies between NMR (e.g., unexpected splitting) and IR (e.g., shifted carbonyl peaks) may arise from tautomerism or polymorphism. High-resolution mass spectrometry (HRMS) confirms molecular formula, while variable-temperature NMR or X-ray crystallography clarifies dynamic equilibria or crystal packing effects .
Q. What mechanistic insights explain the reactivity of the chloro-substituted isobenzofuran moiety in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing chloro group activates the isobenzofuran ring for nucleophilic aromatic substitution. Kinetic isotope effect (KIE) studies and density functional theory (DFT) calculations reveal transition states, while Hammett plots correlate substituent effects with reaction rates. Solvent polarity (e.g., DMF vs. THF) modulates activation energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
